molecular formula C16H19N5OS B2702202 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1798511-77-9

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2702202
CAS RN: 1798511-77-9
M. Wt: 329.42
InChI Key: VVCPBDLLYIJCDT-UHFFFAOYSA-N
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Description

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . This class of compounds has been reported to have potent activities against FGFR1, 2, and 3 . They play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves several steps. For instance, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine, a core structure in the compound, consists of a pyrrole ring fused with a pyridine ring . The exact structure of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” would require additional information or computational modeling for a detailed analysis.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex and involve multiple steps . Detailed reaction mechanisms would require specific information about the starting materials and reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For instance, one of the compounds in this class had a melting point of 217–219 ℃ . More specific properties of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” would require additional data or experimental analysis.

Scientific Research Applications

Antimicrobial Activity

The compound’s unique structure makes it a promising candidate for antimicrobial research. Studies have shown that pyrrolopyrazine derivatives, which share similarities with our compound, exhibit potent antimicrobial effects . Investigating its activity against bacteria, fungi, and other pathogens could lead to novel therapeutic agents.

Antiviral Potential

Given the urgent need for antiviral drugs, exploring the compound’s antiviral properties is crucial. Pyrrolopyrazines have demonstrated antiviral activity against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) . Investigating its efficacy against specific viral strains could yield valuable insights.

Anti-Inflammatory Properties

Inflammation plays a pivotal role in various diseases, from autoimmune disorders to cancer. Pyrrolopyrazine derivatives have shown anti-inflammatory effects, making our compound an interesting candidate for further investigation . Understanding its mechanisms of action and potential applications in inflammatory conditions is essential.

Antitumor and Anticancer Effects

Pyrrolopyrazines have been associated with antitumor and anticancer activities. While the exact mechanisms remain unclear, they may involve kinase inhibition and modulation of cellular pathways . Our compound’s kinase inhibitory potential warrants exploration in cancer cell lines and animal models.

Kinase Inhibition

The 5H-pyrrolo[2,3-b]pyrazine derivatives, structurally related to our compound, have shown kinase inhibitory activity . Identifying specific kinases affected by our compound and their downstream effects could lead to targeted therapies.

Natural Product Isolation

Pyrrolopyrazine derivatives have been isolated from various natural sources, including plants, microbes, soil, and marine organisms . Investigating whether our compound occurs naturally or can be synthesized efficiently is essential.

Structure-Activity Relationship (SAR) Studies

Despite its potential, limited SAR research exists for pyrrolopyrazine derivatives. Further studies should explore how subtle modifications impact biological activity. Researchers can design and synthesize new analogs based on SAR insights.

properties

IUPAC Name

4-propyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-2-5-13-14(23-20-19-13)16(22)18-9-4-10-21-11-7-12-6-3-8-17-15(12)21/h3,6-8,11H,2,4-5,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCPBDLLYIJCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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